molecular formula C16H26O2S B8590162 2,6-Di-tert-butyl-4-[(2-hydroxyethyl)sulfanyl]phenol CAS No. 55109-77-8

2,6-Di-tert-butyl-4-[(2-hydroxyethyl)sulfanyl]phenol

Cat. No. B8590162
M. Wt: 282.4 g/mol
InChI Key: OAZQWQKKUXXSAF-UHFFFAOYSA-N
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Patent
US05298514

Procedure details

Triethylamine (0.42 g, 0.0042 mole), 2-bromoethanol (0.52 g, 0.0044 mole) and the title compound of Example 2 (1.0 g, 0.0042 mole) were stirred in methylene chloride (50 ml) for 20 hours. The reaction was condensed and ethyl acetate (25 ml) added to the residue. After filtering the white solid the filtrate was concentrated and the product purified by chromatography on silica, m.p. ca. 66° C.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Br[CH2:9][CH2:10][OH:11].[CH3:12][C:13]([C:16]1[CH:21]=[C:20]([SH:22])[CH:19]=[C:18]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:17]=1[OH:27])([CH3:15])[CH3:14].C(OCC)(=O)C>C(Cl)Cl>[CH3:24][C:23]([C:18]1[CH:19]=[C:20]([S:22][CH2:9][CH2:10][OH:11])[CH:21]=[C:16]([C:13]([CH3:12])([CH3:14])[CH3:15])[C:17]=1[OH:27])([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.52 g
Type
reactant
Smiles
BrCCO
Name
Quantity
1 g
Type
reactant
Smiles
CC(C)(C)C1=C(C(=CC(=C1)S)C(C)(C)C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the residue
FILTRATION
Type
FILTRATION
Details
After filtering the white solid the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the product purified by chromatography on silica, m.p. ca. 66° C.

Outcomes

Product
Name
Type
Smiles
CC(C)(C)C1=C(C(=CC(=C1)SCCO)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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